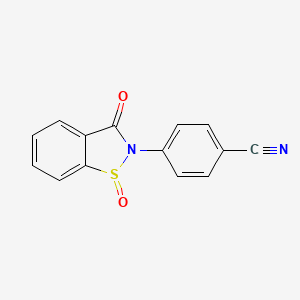![molecular formula C12H11N3O3 B14353383 N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide CAS No. 94289-82-4](/img/no-structure.png)
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide is a chemical compound characterized by the presence of an isocyanate group and an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide typically involves the reaction of 3-isocyanato-4-methylphenyl isocyanate with prop-2-enamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity. The final product is typically purified through techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alcohols, amines, and thiols are used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Urethane, urea, and thiourea derivatives depending on the nucleophile used.
科学研究应用
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
作用机制
The mechanism of action of N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify active sites of enzymes, thereby altering their activity.
相似化合物的比较
Similar Compounds
Phenyl isocyanate: Contains an isocyanate group attached to a phenyl ring.
Methyl isocyanate: A simpler isocyanate compound with a methyl group.
N-phenylcarbamoylprop-2-enamide: Similar structure but lacks the isocyanate group.
Uniqueness
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide is unique due to the presence of both an isocyanate and an amide group, which imparts distinct reactivity and versatility in chemical synthesis and applications
属性
| 94289-82-4 | |
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
N-[(3-isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide |
InChI |
InChI=1S/C12H11N3O3/c1-3-11(17)15-12(18)14-9-5-4-8(2)10(6-9)13-7-16/h3-6H,1H2,2H3,(H2,14,15,17,18) |
InChI 键 |
GUFWAMJKMPIRCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)C=C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)

